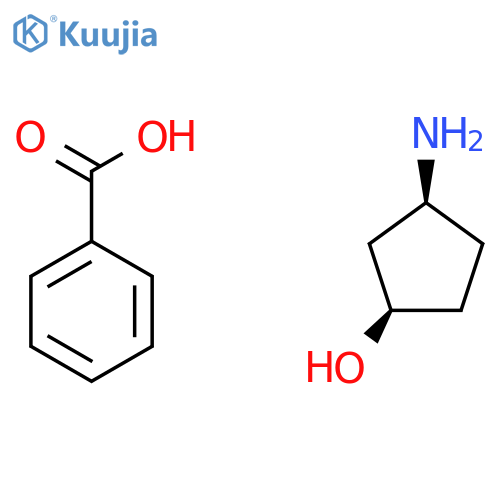Cas no 1846582-38-4 ((1R,3S)-3-aminocyclopentanol;benzoic acid)

1846582-38-4 structure
商品名:(1R,3S)-3-aminocyclopentanol;benzoic acid
(1R,3S)-3-aminocyclopentanol;benzoic acid 化学的及び物理的性質
名前と識別子
-
- 1846582-38-4
- (1R,3S)-3-Aminocyclopentan-1-ol benzoic acid
- (1R,3S)-3-Aminocyclopentanol benzoate
- (1R,3S)-3-aminocyclopentanol;benzoic acid
- AS-77810
- P19750
- (1R,3S)-3-aminocyclopentan-1-ol;benzoic acid
- (1R,3S)-3-aminocyclopentan-1-ol benzoate
- (1R,3S)-3-aminocyclopentan-1-ol; benzoic acid
-
- インチ: 1S/C7H6O2.C5H11NO/c8-7(9)6-4-2-1-3-5-6;6-4-1-2-5(7)3-4/h1-5H,(H,8,9);4-5,7H,1-3,6H2/t;4-,5+/m.0/s1
- InChIKey: GXTKQBJGULXMIV-ZBTZCESGSA-N
- ほほえんだ: O[C@@H]1CC[C@@H](C1)N.OC(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
(1R,3S)-3-aminocyclopentanol;benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-1G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 1g |
¥ 957.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-5G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 5g |
¥ 2,871.00 | 2023-04-14 | |
| eNovation Chemicals LLC | D658611-25G |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 25g |
$1495 | 2024-07-21 | |
| Chemenu | CM448825-25g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 95%+ | 25g |
$1446 | 2023-01-19 | |
| Chemenu | CM448825-100g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 95%+ | 100g |
$3210 | 2023-01-19 | |
| Aaron | AR01JV9M-100mg |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 100mg |
$51.00 | 2025-02-11 | |
| Ambeed | A1225213-250mg |
(1R,3s)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 250mg |
$82.0 | 2024-07-28 | |
| Ambeed | A1225213-1g |
(1R,3s)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 1g |
$206.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8139-5-10g |
(1R,3S)-3-aminocyclopentanol;benzoic acid |
1846582-38-4 | 97% | 10g |
¥4785.0 | 2024-04-23 | |
| abcr | AB566028-1g |
(1R,3S)-3-Aminocyclopentanol benzoate; . |
1846582-38-4 | 1g |
€307.20 | 2024-08-02 |
(1R,3S)-3-aminocyclopentanol;benzoic acid 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1846582-38-4 ((1R,3S)-3-aminocyclopentanol;benzoic acid) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1846582-38-4)(1R,3S)-3-aminocyclopentanol;benzoic acid

清らかである:99%/99%/99%/99%/99%
はかる:100g/25g/10g/5g/1g
価格 ($):3416.0/1539.0/926.0/555.0/185.0